molecular formula C14H16IN3O B2940540 1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine CAS No. 623907-49-3

1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine

カタログ番号 B2940540
CAS番号: 623907-49-3
分子量: 369.206
InChIキー: CDXGOOICDGILDN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound belongs to the class of piperidine derivatives and has been synthesized using various methods.

科学的研究の応用

Anticancer Applications

One of the primary research applications of derivatives similar to 1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine involves their evaluation as promising anticancer agents. A study detailed the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, aiming to explore their anticancer potential. The compounds synthesized demonstrated significant anticancer activity against various cancer cell lines, suggesting their potential therapeutic usefulness in cancer treatment after further in vivo studies (A. Rehman et al., 2018).

Antimicrobial Activity

Research on derivatives encompassing the 1,3,4-oxadiazole and piperidine units has also shown promising antimicrobial properties. Studies synthesizing new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine ring structures found these compounds to exhibit strong antimicrobial activity. A structure–activity study performed on these compounds highlighted their potential in addressing microbial resistance (K. Krolenko et al., 2016).

Neuropharmacological Properties

The modification of compounds structurally related to 1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine has been explored for neuropharmacological applications, particularly focusing on dopamine and serotonin receptor antagonism. This research path aims to develop novel treatments for neurological disorders without inducing catalepsy, a common side effect of many neuroactive drugs. The structure-activity relationship studies within this domain suggest the therapeutic potential of these compounds in treating conditions like depression and anxiety, highlighting the importance of the piperidine moiety in modulating biological activity (J. Perregaard et al., 1992).

Enzyme Inhibition for Therapeutic Applications

Compounds featuring the 1,3,4-oxadiazole and piperidine structures have been evaluated for their enzyme inhibitory effects, particularly targeting enzymes like butyrylcholinesterase (BChE). This research is relevant to developing treatments for diseases such as Alzheimer's, where enzyme inhibition can play a therapeutic role. The synthesized compounds showed promising BChE inhibitory activity, indicating their potential as leads for further drug development efforts (H. Khalid et al., 2016).

特性

IUPAC Name

2-(4-iodophenyl)-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16IN3O/c15-12-6-4-11(5-7-12)14-17-16-13(19-14)10-18-8-2-1-3-9-18/h4-7H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXGOOICDGILDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NN=C(O2)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Chloromethyl-5-(4-iodophenyl)-[1,3,4]oxadiazole (Intermediate 7) (48 mg, 0.15 mmol) and potassium iodide (25 mg, 0.15 mmol) were dissolved in piperidine (2 ml) and stirred for 18 hours at 20° C. The amine was then removed in vacuo and the product was purified on a 10 g silica SPE cartridge (stepped solvent gradient 80:20 ethyl acetate:cyclohexane, 100% ethyl acetate, 95:5 ethyl acetate:methanol).
Quantity
48 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。